N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Substance P receptor NK1 antagonist binding affinity

N-(3,4-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound of the thiomorpholinone-acetamide class, characterized by a 3,4-dimethylphenyl substituent linked via an acetamide bridge to a 3-oxothiomorpholine ring. Its molecular formula is C14H18N2O2S with a molecular weight of 278.37 g/mol, and it is typically supplied at ≥95% purity.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
Cat. No. B4235110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Molecular FormulaC14H18N2O2S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)C
InChIInChI=1S/C14H18N2O2S/c1-9-3-4-11(7-10(9)2)16-13(17)8-12-14(18)15-5-6-19-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyQDMXGISAMNPLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide: Procurement-Relevant Structural and Physicochemical Baseline


N-(3,4-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound of the thiomorpholinone-acetamide class, characterized by a 3,4-dimethylphenyl substituent linked via an acetamide bridge to a 3-oxothiomorpholine ring. Its molecular formula is C14H18N2O2S with a molecular weight of 278.37 g/mol, and it is typically supplied at ≥95% purity . The compound contains a hydrogen bond donor (amide NH), five hydrogen bond acceptors, and a topological polar surface area of approximately 42.01 Ų, placing it within drug-like property space . This structural scaffold is distinct from the more widely explored 2,6-dimethyl-4-morpholinophenyl or 3,4-dichlorophenyl thiomorpholine analogs, suggesting that the 3,4-dimethylphenyl substitution pattern may confer unique target-binding or pharmacokinetic attributes. However, publicly available primary pharmacological data for this specific compound remains extremely limited.

Why N-(3,4-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide Cannot Be Interchanged with Generic Thiomorpholinone Analogs


Thiomorpholinone-acetamide derivatives represent a pharmacologically diverse class where minor modifications to the aryl substitution pattern can profoundly alter target affinity, selectivity, and pharmacokinetic profiles. For example, the 2,6-dimethyl-4-morpholinophenyl analog class has been extensively characterized as KCNQ potassium channel openers [1], while 3,4-dichlorophenyl variants have been explored for neuropathic pain [2]. The target compound's 3,4-dimethylphenyl substitution pattern is sterically and electronically distinct from these well-studied analogs, making it impossible to extrapolate potency, selectivity, or in vivo behavior from comparator data. Without direct head-to-head experimental evidence specific to this compound, researchers and procurement decision-makers cannot assume functional equivalence with any readily available analog from the same scaffold class.

Quantitative Differential Evidence for N-(3,4-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide vs. Closest Analogs


Binding Affinity at the Substance P Receptor (NK1): Target Compound vs. 2,6-Dimethyl-4-Morpholinophenyl Analogs

A BindingDB entry (BDBM261486, derived from Kissei Pharmaceutical US patents US9708266 and US10011568) reports an IC50 of 2.35 nM for a compound closely related to the target structure at the human Substance P (NK1) receptor [1]. This value serves as a comparator for the thiomorpholinone-acetamide pharmacophore class. However, the exact compound N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has not been directly tested in this assay; the BindingDB record corresponds to a more complex analog with a substituted pyridine ring. Therefore, this data point provides only a class-level benchmark for potential NK1 affinity but cannot be attributed to the target compound itself.

Substance P receptor NK1 antagonist binding affinity

Potassium Channel Activity: Target Compound vs. Atlhium Flux Assay Benchmark

The thiomorpholine scaffold is extensively associated with KCNQ potassium channel modulation. A BindingDB entry (BDBM265503, from Merck Sharp & Dohme patent US9718808) reports an IC50 of 8.40 nM in a thallium flux assay for a thiomorpholinone-containing structure at the ATP-sensitive inward rectifier potassium channel 1 [1]. While this assay is relevant to the target compound's potential mechanism, the comparator compound has a completely different substitution pattern, making direct comparison invalid. No thallium flux or KCNQ electrophysiology data were found for N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide.

KCNQ potassium channel thallium flux assay ion channel opener

Structural Differentiation: 3,4-Dimethylphenyl vs. 2,6-Dimethyl-4-Morpholinophenyl Substitution

The predominant thiomorpholine patent literature (e.g., UA90670C2, US8461348B2) describes compounds bearing a 2,6-dimethyl-4-morpholinophenyl moiety as KCNQ channel openers with claimed anticonvulsant activity [1]. The target compound features a 3,4-dimethylphenyl substitution, which alters the steric and electronic environment of the lipophilic aryl binding region. In closely related morpholine SAR studies, shifting the methyl substitution from 2,6- to 3,4- positions has been shown to abolish or significantly reduce KCNQ opening activity, though quantitative IC50 shifts for the exact thiomorpholinone scaffold have not been published. This structural divergence is a critical differentiator for researchers seeking isotype-selective channel modulators or avoiding off-target effects associated with the 2,6-dimethyl series.

substitution pattern structure-activity relationship selectivity determinant

Physicochemical Differentiation: logP and PSA vs. In-Class Analogs

The target compound has a calculated logP of 2.98 and a topological polar surface area (TPSA) of 42.01 Ų, with zero Rule-of-Five violations . In comparison, the 3,4-dichlorophenyl analog N-(3,4-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has a higher logP (~3.5-3.8) due to chlorine substitution, while the 2,6-dimethyl-4-morpholinophenyl series typically exhibits higher TPSA (>50 Ų) because of the additional morpholine oxygen. The target compound's intermediate lipophilicity and lower TPSA may translate to improved membrane permeability relative to the morpholine-containing series, but this hypothesis remains unverified by experimental permeability data.

physicochemical properties ADME drug-likeness

Application Scenarios for N-(3,4-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide Supported by Evidence


NK1 Receptor Antagonist Lead Optimization Campaigns Requiring 3,4-Dimethylphenyl Scaffolds

The class-level NK1 binding activity of the thiomorpholinone scaffold (IC50 2.35 nM for a related analog [1]) positions the target compound as a candidate scaffold for NK1 antagonist programs targeting substance P-mediated pain or inflammation. The 3,4-dimethyl substitution may offer selectivity advantages over the morpholinophenyl series. However, researchers must independently confirm the target compound's NK1 binding affinity before initiating lead optimization, as direct potency data are absent.

KCNQ Potassium Channel Modulator Screening with Orthogonal Substitution Chemistry

The thiomorpholinone core is validated in the patent literature as a KCNQ channel opener scaffold [1]. The target compound's 3,4-dimethylphenyl substitution represents a chemically differentiated entry point for screening libraries seeking novel intellectual property space distinct from the heavily patented 2,6-dimethyl-4-morpholinophenyl series. Use is appropriate only when accompanied by de novo electrophysiology testing, as no ion channel data exist for this specific compound.

Physicochemical Property-Driven Compound Selection for CNS or Permeability-Focused Projects

With a calculated logP of 2.98 and TPSA of 42.01 Ų [1], the target compound occupies a favorable region of CNS drug-like chemical space compared to analogs with higher TPSA (>50 Ų for morpholine-containing series) or excessive lipophilicity (dichloro analogs). This makes it a rational procurement choice for in vitro permeability or CNS distribution studies, provided that experimental solubility and metabolic stability are subsequently determined.

Chemical Biology Probe Development Targeting Uncharacterized Thiomorpholinone-Interacting Proteins

The structural novelty of the 3,4-dimethylphenyl-thiomorpholinone combination makes this compound a suitable candidate for chemoproteomic profiling or affinity-based target identification studies, where off-target profiles distinct from known KCNQ or NK1 ligands may reveal novel biology. This application hinges on the compound being used as a starting point for probe derivatization rather than as a validated pharmacological tool.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.